An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carbonitrile
CAS Number: 121358-86-9
This technical guide provides a comprehensive overview of 1-Benzyl-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines the compound's structure, properties, a plausible synthetic route, and the broader biological context of the pyrazole scaffold.
Chemical Structure and Properties
1-Benzyl-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of aromatic heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure features a benzyl group attached to one of the nitrogen atoms and a nitrile functional group at the 4-position of the pyrazole ring.
While specific, experimentally determined quantitative data for 1-Benzyl-1H-pyrazole-4-carbonitrile is not extensively available in public literature, the table below summarizes key computed physicochemical properties for the closely related parent compound, 1H-Pyrazole-4-carbonitrile, to provide an estimation.[1]
| Property | Value (for 1H-Pyrazole-4-carbonitrile) | Data Source |
| Molecular Formula | C4H3N3 | PubChem[1] |
| Molecular Weight | 93.09 g/mol | PubChem[1] |
| XLogP3-AA | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 93.032697108 Da | PubChem[1] |
| Topological Polar Surface Area | 52.5 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 101 | PubChem[1] |
Synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile
A potential synthetic route could involve the reaction of benzylhydrazine with a suitable three-carbon synthon already bearing the nitrile group. Another possibility is the cyanation of a pre-formed 1-benzyl-1H-pyrazole ring that is functionalized at the 4-position with a good leaving group, such as a bromine atom. 1-Benzyl-1H-pyrazole-4-carbonitrile is listed as a downstream product of 1-Benzyl-4-bromo-1H-pyrazole, suggesting this latter synthetic strategy.[2]
Below is a generalized experimental protocol for the synthesis of pyrazole-4-carbonitrile derivatives, which can be adapted for the specific synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile.
Generalized Experimental Protocol for the Synthesis of Pyrazole-4-Carbonitrile Derivatives
This protocol is based on the widely used one-pot, three-component reaction for the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles and can be conceptually adapted.
Materials:
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Aromatic aldehyde (e.g., Benzaldehyde, as a precursor for a phenyl group at a different position)
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Malononitrile
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Benzylhydrazine
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Catalyst (e.g., a mild base like piperidine or an acid catalyst)
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Solvent (e.g., Ethanol, Methanol, or a green solvent like water)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and benzylhydrazine (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
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Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 2-3 drops of piperidine).
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Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is typically removed under reduced pressure.
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Purification: The crude product is then purified, usually by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure pyrazole-4-carbonitrile derivative.
Note: The specific reaction conditions (temperature, reaction time, catalyst, and solvent) would need to be optimized for the synthesis of 1-Benzyl-1H-pyrazole-4-carbonitrile.
Logical Workflow for a Plausible Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-4-carbonitrile derivative.
Biological Activity and Applications in Drug Development
The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, with a broad spectrum of reported biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] This wide range of activities has led to the incorporation of the pyrazole scaffold into numerous approved drugs.
However, at the time of this writing, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of 1-Benzyl-1H-pyrazole-4-carbonitrile itself. Its structural similarity to other biologically active pyrazoles suggests its potential as a scaffold for the development of novel therapeutic agents. Further research and biological screening are necessary to elucidate its specific pharmacological profile.
Given the lack of specific pathway information, a diagram illustrating the general role of pyrazole derivatives in drug discovery is provided below.
Conclusion
1-Benzyl-1H-pyrazole-4-carbonitrile (CAS No. 121358-86-9) is a pyrazole derivative with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a framework for its synthesis based on established methods for related compounds. The broader pyrazole class exhibits significant pharmacological activity, suggesting that 1-Benzyl-1H-pyrazole-4-carbonitrile could be a valuable building block for the development of new bioactive molecules. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities.
References
- 1. 1H-Pyrazole-4-carbonitrile | C4H3N3 | CID 564449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
